L-GLUTAMINE (13C5)
Description
Structural Characteristics
L-Glutamine (¹³C₅) retains the stereospecificity of natural L-glutamine, with the (2R)-configuration at the α-carbon. Its molecular formula is ¹³C₅H₁₀N₂O₃ , featuring a five-carbon backbone where all carbons are isotopically enriched. The structure includes:
- A ¹³C-labeled α-amino group (-NH₂)
- A ¹³C-labeled α-carboxylic acid group (-COOH)
- A ¹³C-labeled γ-amide group (-CONH₂)
- Two ¹³C-labeled methylene groups (-CH₂-) in the side chain
The molecular weight is 151.11 g/mol , slightly higher than unlabeled glutamine (146.12 g/mol) due to the isotopic substitution.
Physicochemical Properties
The compound’s stability under physiological conditions makes it suitable for in vitro and in vivo tracer experiments.
Properties
Molecular Weight |
151.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing in Cancer Research
L-Glutamine (13C5) serves as a crucial metabolic tracer in cancer biology, allowing researchers to investigate the metabolic pathways that cancer cells utilize for growth and survival.
- Cancer Metabolism : Glutamine is known to be a significant energy source for rapidly proliferating cancer cells. Studies have demonstrated that cancer cells preferentially utilize glutamine to replenish the tricarboxylic acid (TCA) cycle, which is vital for their metabolic needs. For example, colorectal cancer cells have been shown to rely on glutamine as an anaplerotic substrate to sustain TCA cycle activity, highlighting its importance in tumor metabolism .
- Tracer Studies : Using L-Glutamine (13C5), researchers can trace the incorporation of glutamine-derived carbon into various metabolites. This method has proven effective in elucidating the metabolic fates of glutamine in different cancer models, providing insights into potential therapeutic targets .
Neurobiology and Cognitive Function
L-Glutamine plays a pivotal role in central nervous system (CNS) function, particularly in neurotransmission and cognitive health.
- Neurotransmitter Synthesis : Glutamine is a precursor for glutamate, the primary excitatory neurotransmitter in the brain. Studies indicate that maintaining glutamine homeostasis is essential for normal glutamatergic neurotransmission. Disruptions in this balance are linked to emotional and cognitive disorders .
- Supplementation Effects : Research has shown that L-Glutamine supplementation can ameliorate cognitive impairments and depressive symptoms. In both human and rodent studies, supplementation has been associated with normalization of glutamatergic activity, suggesting its potential as a therapeutic agent for cognitive disorders .
Metabolomics and Cellular Metabolism
L-Glutamine (13C5) is extensively used in metabolomics to analyze cellular metabolism.
- Mass Spectrometry Applications : In mass spectrometry-based experiments, L-Glutamine (13C5) serves as a quantitative standard or metabolic tracer. It allows researchers to monitor metabolic fluxes and analyze the distribution of isotopes within cellular metabolites .
- Pathway Analysis : The use of isotopically labeled glutamine enables detailed pathway analysis, revealing how cells utilize glutamine under different physiological conditions. For instance, studies have employed L-Glutamine (13C5) to investigate its role in lipid synthesis and energy production through various metabolic pathways .
Table of Key Applications
Case Study 1: Pancreatic Cancer
In pancreatic cancer research, L-Glutamine (13C5) was used to demonstrate that elevated levels of glutaminase expression correlate with tumor progression. The study highlighted how glutaminolysis supports the energy demands of pancreatic tumors by fueling the TCA cycle with glutamine-derived metabolites .
Case Study 2: Cognitive Impairment
A study involving rodent models of mild cognitive impairment showed that administration of L-Glutamine improved synaptic plasticity and memory retention. This suggests that targeting glutamate-glutamine cycling may be a viable strategy for treating cognitive deficits .
Comparison with Similar Compounds
Key Observations:
- Quantitative Accuracy: The 99% isotopic purity of L-Glutamine (¹³C₅) minimizes background noise in MS, outperforming ¹⁵N₂-labeled analogs (98% purity) in sensitivity .
- Dual-Labeled Versatility : The dual ¹³C₅;¹⁵N₂ variant enables simultaneous tracking of carbon and nitrogen metabolism but is less commonly available .
Structurally Related Compounds
Folate Derivatives with ¹³C-Labeling
Compounds like [¹³C₅]-PteGlu and [¹³C₅]-H₄folate share similar labeling strategies but differ in application:
- Role in Folate Quantification: These are used as internal standards for folate vitamers in LC-MS/MS, whereas L-Glutamine (¹³C₅) is tailored for amino acid metabolism .
- Matrix Compatibility : Folate derivatives require solid-phase extraction (SAX cartridges) for purification, while L-Glutamine (¹³C₅) is compatible with acetonitrile-based protein precipitation .
Other ¹³C-Labeled Amino Acids
- [¹³C₆]-D-Glucose: Used in glycolysis studies but lacks the amine-group specificity of L-Glutamine (¹³C₅) for protein turnover analysis .
- [¹³C₅]-L-Glutamic Acid : Shares the same carbon backbone but is metabolically distinct due to its role in neurotransmitter synthesis .
Metabolic Flux Analysis
- Reductive vs. Oxidative Metabolism: L-Glutamine (¹³C₅) tracing in rotenone-treated cells revealed persistent oxidative metabolism of glutamine despite mitochondrial complex I inhibition, with M4 isotopologues of succinate and acetyl-CoA being key markers .
- Acetyl-CoA Regulation : Both oxidative and reductive glutamine metabolism contribute to acetyl-CoA pool maintenance, as shown by ¹³C₅ labeling in cancer cell models .
Analytical Chemistry
- Internal Standard Performance: In metabolomics, L-Glutamine (¹³C₅) demonstrated <5% coefficient of variation (CV) in spike-recovery experiments using human plasma, outperforming non-isotopic analogs .
- Microbiological Testing : Variants labeled as "MICROBIOLOGICAL/PYROGEN TESTED" (e.g., CLM-1822-H-MPT-PK) are essential for in vivo studies requiring endotoxin-free standards .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
- Molecular formula: $$^{13}C5H{10}N2O3$$
- Molecular weight: 151.11 g/mol
- Solubility: Approximately 31.25 mg/mL in water, enhanced by ultrasonic treatment and warming up to 60°C
- Storage: Recommended at -20°C for short-term and -80°C for long-term (up to 6 months) to maintain stability and prevent degradation
- Preparation solvents: Water, DMSO, PEG300, Tween 80, corn oil, among others, depending on the intended application and solubility requirements.
Stock Solution Preparation
Preparation of stock solutions is critical for consistent experimental use. The solubility data and molarity calculations guide the preparation of solutions at different concentrations:
| Amount of L-Glutamine (13C5) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 6.6177 | 33.0885 | 66.177 |
| 5 mM solution volume (mL) | 1.3235 | 6.6177 | 13.2354 |
| 10 mM solution volume (mL) | 0.6618 | 3.3088 | 6.6177 |
To enhance solubility, solutions can be heated to 37°C and subjected to ultrasonic oscillation. Once prepared, aliquoting and freezing are recommended to avoid repeated freeze-thaw cycles that can degrade the compound.
In Vivo Formulation Preparation
For in vivo applications, L-Glutamine (13C5) is formulated to achieve clear solutions suitable for administration. A typical preparation involves:
- Creating a DMSO master liquid by dissolving the compound in DMSO at a high concentration.
- Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil.
- Each solvent addition is followed by mixing and clarification, ensuring the solution remains clear before proceeding.
- Physical methods such as vortexing, ultrasound, or heat bath may be used to aid dissolution.
- The order of solvent addition is crucial to maintain solubility and clarity.
Synthetic Strategies for Isotopically Enriched L-Glutamine (13C5)
The synthesis of L-Glutamine (13C5) involves advanced organic synthesis techniques to incorporate the $$^{13}C$$ isotopes specifically at the five carbon positions of glutamine. Key points include:
- Starting materials: Commercially available precursors enriched with $$^{13}C$$.
- Multi-step synthetic routes include stereoselective cyanomethylation, reduction, and cyclization steps to form glutamine derivatives with high isotopic purity.
- Modifications such as Boc-protection and selective deuteration (e.g., at carbon-4) and $$^{15}N$$ labeling can be incorporated to enhance stability and NMR relaxation properties.
- The synthetic route aims to minimize side products such as pyroglutamate, which can interfere with downstream applications.
- Hydrogenation and reduction steps are typically catalyzed by PtO2 or involve borohydride reagents in the presence of cobalt salts to convert cyano groups to primary amines.
- Allylation has been shown to improve yields in some synthetic steps compared to other alkylation methods.
Research Findings on Preparation Optimization
- Isotopic enrichment with $$^{13}C$$, $$^{2}H$$ (deuterium), and $$^{15}N$$ improves the relaxation times of the compound, which is critical for hyperpolarized magnetic resonance imaging applications.
- The combination of $$^{13}C_5$$ labeling with deuterium at carbon-4 and $$^{15}N$$ at the amide nitrogen prolongs spin-lattice relaxation times by up to 3.3-fold at lower magnetic fields, enhancing the utility of the compound in vivo.
- The optimized synthetic and formulation methods reduce the formation of pyroglutamate, a cyclic side product that complicates metabolic imaging.
- These preparation improvements enable spatially resolved metabolic imaging and quantitative assessment of glutamine metabolism in disease models such as pancreatic cancer.
Summary Table of Preparation Parameters and Outcomes
| Preparation Aspect | Details/Conditions | Outcome/Notes |
|---|---|---|
| Solubility | Water (31.25 mg/mL at 60°C), DMSO, PEG300, Tween 80 | Enhanced by heat and ultrasound; critical for stock prep |
| Storage | -20°C (1 month), -80°C (6 months) | Prevents degradation and maintains isotopic integrity |
| Stock solution concentrations | 1 mM, 5 mM, 10 mM | Calculated volumes based on molecular weight |
| In vivo formulation solvents | DMSO, PEG300, Tween 80, water, corn oil | Sequential addition with mixing and clarification |
| Synthetic method | Stereoselective cyanomethylation, reduction, cyclization | High yield, isotopic purity, minimal side products |
| Isotopic labeling | $$^{13}C5$$, $$^{2}H2$$ at C4, $$^{15}N$$ at amide | Improves NMR relaxation and imaging properties |
| Side product control | Acidic phosphate buffer during dissolution | Reduces pyroglutamate formation |
| Application | Hyperpolarized MRI, metabolic flux analysis | Enables in vivo metabolic imaging |
This detailed overview consolidates diverse research findings and practical formulation data to provide a comprehensive understanding of the preparation methods of L-Glutamine (13C5). The approaches combine chemical synthesis with optimized formulation strategies to produce a high-quality, isotopically enriched compound suitable for advanced metabolic studies and imaging applications.
Q & A
Q. What is the role of L-GLUTAMINE (13C5) in metabolic flux analysis, and how should it be incorporated into experimental designs?
L-GLUTAMINE (13C5) is a stable isotope-labeled tracer used to study metabolic pathways, particularly nitrogen and carbon flux in cells. To integrate it into experiments:
- Dosage : Use concentrations like 5 mM (as in plant studies with maize leaves) to ensure detectable isotopic enrichment without toxicity .
- Incubation Time : Allow sufficient time for isotopic equilibration (e.g., 2 hours for amino acid uptake in plant tissues) .
- Validation : Pair labeled samples with unlabeled controls to distinguish tracer-derived signals from endogenous pools .
Q. How should L-GLUTAMINE (13C5) be stored and handled to maintain stability?
- Storage : Store at -20°C in airtight containers to prevent degradation, as recommended for similar isotopically labeled amino acids .
- Handling : Avoid exposure to strong oxidizing agents, which may degrade the compound .
- Reconstitution : Use ultrapure water or buffers compatible with downstream analytical methods (e.g., GC-MS) to minimize contamination .
Q. What are the key considerations for integrating L-GLUTAMINE (13C5) into gas chromatography-mass spectrometry (GC-MS) workflows?
- Derivatization : Optimize derivatization protocols (e.g., silylation) to enhance volatility and ionization efficiency for labeled glutamine .
- Data Calibration : Use internal standards with known isotopic enrichment to correct for instrument variability .
- Spectral Analysis : Differentiate 13C5-labeled peaks from natural abundance isotopes using high-resolution mass spectrometry .
Advanced Research Questions
Q. How can researchers address isotopic dilution effects when using L-GLUTAMINE (13C5) in complex biological systems?
- Modeling : Apply kinetic modeling (e.g., isotopomer spectral analysis) to account for dilution from unlabeled intracellular glutamine pools .
- Time-Course Sampling : Collect samples at multiple time points to track dynamic changes in isotopic enrichment .
- Compartmentalization : Use subcellular fractionation to distinguish mitochondrial vs. cytosolic glutamine metabolism .
Q. What strategies optimize the use of L-GLUTAMINE (13C5) in tandem with other isotopically labeled nutrients (e.g., 15N2 or 2H5 variants)?
- Multiplex Labeling : Combine 13C5-glutamine with 15N2-labeled ammonia to trace nitrogen assimilation pathways, ensuring isotopic overlap is minimized .
- Cross-Validation : Validate dual-labeling results using orthogonal techniques like NMR or LC-MS/MS .
- Data Integration : Use software tools (e.g., INCA or Metran) to deconvolute multi-isotope datasets .
Q. How can researchers validate the stability of L-GLUTAMINE (13C5) under experimental conditions (e.g., pH, temperature)?
- Stability Assays : Perform accelerated degradation studies at varying pH and temperatures, monitoring isotopic integrity via LC-MS .
- Control Experiments : Compare labeled compound stability with unlabeled glutamine under identical conditions .
- Documentation : Report stability metrics in methods sections to enhance reproducibility .
Q. What are the best practices for ensuring accurate reporting of L-GLUTAMINE (13C5) usage in publications?
- Detailed Metadata : Specify CAS number (56-85-9), purity (>95%), and supplier (e.g., Cambridge Isotope Laboratories) in materials sections .
- Safety Compliance : Adhere to GHS guidelines and cite safety data sheets, noting that labeled compounds assume toxicity profiles of unlabeled analogs unless proven otherwise .
- Data Transparency : Share raw isotopic enrichment data in supplementary materials to enable replication .
Methodological Notes
- Critical Citations : Always reference primary literature for isotopic tracer protocols (e.g., GC-MS derivatization methods ).
- Ethical Reporting : Avoid vague descriptions of chemical handling; explicitly state storage temperatures and safety precautions .
- Advanced Tools : Leverage computational models to resolve isotopic interference in multi-tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
